molecular formula C24H27N5O2 B2932693 3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887672-21-1

3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2932693
CAS No.: 887672-21-1
M. Wt: 417.513
InChI Key: OFNDPVGYHHAWDT-FMIVXFBMSA-N
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Description

3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of mesoionic purinone analogs, closely related to the compound , involves creating compounds with significant chemical properties, such as undergoing hydrolytic ring-opening reactions. This synthesis pathway indicates the compound's potential versatility in chemical reactions and possibly in biological applications (Coburn & Taylor, 1982).

Biological Evaluation and Potential Therapeutic Uses

Compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a closely related chemical structure, have been synthesized and evaluated for their biological activities. Notably, these derivatives have been investigated for their potential as antidepressant agents through the modulation of serotonin receptors and phosphodiesterase inhibitors. Such studies highlight the therapeutic promise of this chemical class in addressing mental health disorders (Zagórska et al., 2016).

Anticancer and Antiproliferative Activities

Derivatives of imidazo[2,1-f]purine-2,4-dione have also been designed, synthesized, and evaluated for their anticancer activity. The exploration of these compounds' effects on cancer cell lines underscores the ongoing interest in leveraging their biological activities for potential cancer therapies (Zagórska et al., 2021).

Antimycobacterial Activity

The synthesis of imidazole derivatives, which share structural motifs with the target compound, has been explored for antimycobacterial activity. This suggests a potential application in developing treatments against mycobacterial infections, indicating the broad spectrum of biological activities possessed by compounds within this chemical class (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-17(2)29-20-21(25-23(29)28(16)19-13-7-8-14-19)26(3)24(31)27(22(20)30)15-9-12-18-10-5-4-6-11-18/h4-6,9-12,19H,7-8,13-15H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDPVGYHHAWDT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.